"Methyl 2-iodo-5-methylbenzoate" synthesis and characterization
"Methyl 2-iodo-5-methylbenzoate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-iodo-5-methylbenzoate
This guide provides a comprehensive technical overview of Methyl 2-iodo-5-methylbenzoate (CAS No: 103440-52-4), a key building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document details a field-proven synthetic pathway, explains the underlying chemical principles, and outlines a systematic approach to its structural characterization and quality control.
Strategic Overview: Synthesis Approach
The synthesis of Methyl 2-iodo-5-methylbenzoate is most effectively achieved through a robust, two-stage process. This strategy leverages the reliable Sandmeyer reaction to introduce the iodine atom onto the aromatic ring, followed by a classic Fischer esterification to build the final methyl ester functionality. This pathway is selected for its high yields, procedural reliability, and the commercial availability of the starting materials.
The overall transformation proceeds as follows:
Caption: High-level workflow for the synthesis of Methyl 2-iodo-5-methylbenzoate.
Detailed Experimental Protocols
Part A: Synthesis of 2-Iodo-5-methylbenzoic Acid via Sandmeyer Reaction
This initial stage converts the commercially available 2-amino-5-methylbenzoic acid into its corresponding aryl iodide. The core of this transformation is the generation of a diazonium salt, which is a superb leaving group (N₂) that is subsequently displaced by an iodide ion.
Protocol Justification: The reaction is conducted at 0°C to ensure the stability of the intermediate diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[1] The use of sodium thiosulfate in the workup is crucial for quenching any excess iodine, which can color the final product.[2]
Step-by-Step Methodology:
-
Vessel Preparation: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-methylbenzoic acid (20 g) and 3 N hydrochloric acid (200 mL).
-
Diazotization: Cool the resulting suspension to 0°C using an ice-salt bath. While maintaining vigorous stirring, add a pre-chilled solution of sodium nitrite (10 g) in water (20 mL) dropwise. The rate of addition must be controlled to keep the internal temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes to ensure complete formation of the diazonium salt.[2][3]
-
Iodide Displacement: In a separate beaker, prepare a solution of potassium iodide (26.5 g) in a mixture of 3 N hydrochloric acid (30 mL) and water (30 mL). Add this solution dropwise to the diazonium salt suspension. During this addition, the temperature may be allowed to rise to 5-10°C.[2]
-
Completion and Workup: After the iodide addition, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, followed by heating at reflux for 2 hours to ensure the complete evolution of nitrogen gas.[2]
-
Quenching and Isolation: Cool the reaction mixture to room temperature. Add a 10% solution of sodium thiosulfate until the dark color of excess iodine dissipates and the solution turns yellow.[2]
-
Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude 2-iodo-5-methylbenzoic acid can be further purified by dissolving it in diethyl ether, washing with sodium thiosulfate solution and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield light-brown crystals.[2]
Part B: Fischer Esterification to Synthesize Methyl 2-iodo-5-methylbenzoate
This final stage is a classic acid-catalyzed esterification that converts the carboxylic acid intermediate into the desired methyl ester.
Protocol Justification: Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side. A catalytic amount of strong acid (sulfuric acid) is required to protonate the carbonyl oxygen, thereby activating the carboxyl group for nucleophilic attack by methanol.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine the dried 2-iodo-5-methylbenzoic acid from Part A, methanol (100 mL), and concentrated sulfuric acid (2 mL).
-
Reflux: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, and finally with brine (50 mL).
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product, Methyl 2-iodo-5-methylbenzoate, can be purified by vacuum distillation to obtain a clear liquid.[4]
Mechanistic Insights
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] The key steps involve:
-
Diazotization: The primary amine reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield the aryl diazonium salt.[1]
-
Electron Transfer: In the classic Sandmeyer reaction, a copper(I) catalyst facilitates a single-electron transfer to the diazonium salt.[5] However, for iodination, the iodide ion itself is a sufficiently strong reducing agent to initiate the process without a copper catalyst.[6]
-
Radical Formation: The diazonium salt decomposes, releasing nitrogen gas and forming an aryl radical.
-
Halogen Transfer: The aryl radical abstracts an iodine atom from another iodide ion or an iodine molecule to form the final product, 2-iodo-5-methylbenzoic acid.
Caption: Simplified mechanism of the Sandmeyer iodination reaction.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-iodo-5-methylbenzoate.
Physical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₂ | |
| Molecular Weight | 276.07 g/mol | |
| Appearance | Liquid | |
| Density | 1.674 g/mL at 25 °C | |
| Boiling Point | ~105 °C at 0.6 mmHg | [4] |
| Refractive Index (n20/D) | 1.596 | |
| CAS Number | 103440-52-4 |
Spectroscopic Data
The following data provides a spectroscopic fingerprint for the confirmation of the molecular structure.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic H | ~7.8-7.9 | d | ~8.2 |
| Aromatic H | ~7.7-7.8 | d | ~1.8 |
| Aromatic H | ~6.9-7.1 | dd | ~8.2, 1.8 |
| Ester -OCH₃ | ~3.9 | s | - |
| Ring -CH₃ | ~2.3-2.4 | s | - |
| Note: Predicted values based on the spectrum of the parent acid and standard ester shifts.[3] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720-1730 | Strong, Sharp | C=O stretch (ester carbonyl) |
| ~1600-1450 | Medium | C=C stretch (aromatic ring) |
| ~1250, ~1100 | Strong | C-O stretch (ester) |
| Below 600 | Weak-Medium | C-I stretch |
Mass Spectrometry (Electron Ionization - EI)
| m/z Value | Interpretation |
| 276 | [M]⁺, Molecular ion peak |
| 245 | [M - OCH₃]⁺, Loss of the methoxy group |
| 149 | [M - I]⁺, Loss of the iodine atom |
| 119 | [M - I - CO]⁺ or [M - COOCH₃]⁺ |
Analytical Workflow
A logical workflow ensures comprehensive characterization of the final product.
Caption: Logical workflow for the characterization of Methyl 2-iodo-5-methylbenzoate.
References
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